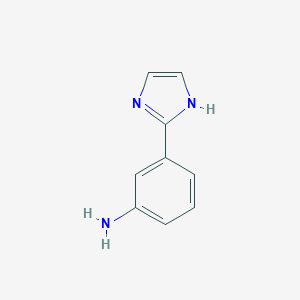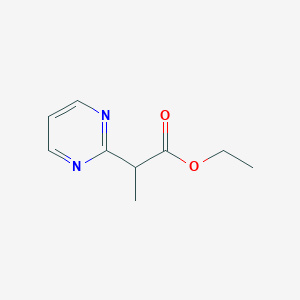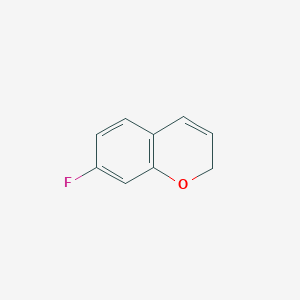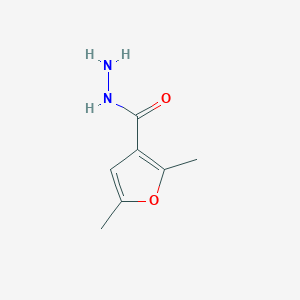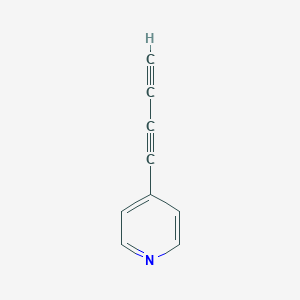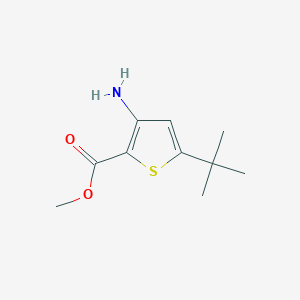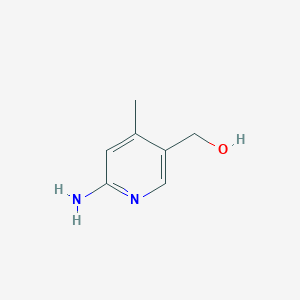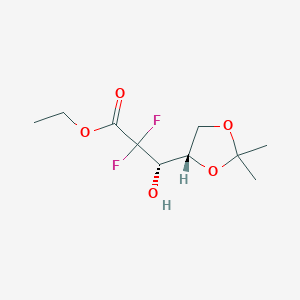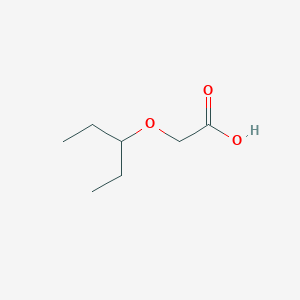
2-(Pentan-3-yloxy)acetic acid
Übersicht
Beschreibung
2-(Pentan-3-yloxy)acetic acid, also known as PAA, is a carboxylic acid that belongs to the family of fatty acids. It is a white crystalline powder that is soluble in water and organic solvents. PAA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis : 2-(Pentan-3-yloxy)acetic acid plays a role in the stereoselective Michael addition, a critical step in synthesizing oseltamivir, the active ingredient in the anti-influenza drug Tamiflu. Optimum conditions for this reaction were explored, enhancing reaction outcomes and emphasizing the compound's importance in medicinal chemistry (Hajzer et al., 2015).
Liquid Crystal Materials : Compounds like (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, which share structural similarities with this compound, are used in liquid crystal materials. Rapid and continuous synthesis of such compounds has been demonstrated using microwave-assisted flow reactors, highlighting potential applications in material sciences (Egami et al., 2018).
Catalysis and Chemical Reactions : Various related acetic acid derivatives and their reactions provide insights into potential catalysis and synthesis applications. For instance, the formation of 2,3-Pentanedione from lactic acid over supported phosphate catalysts shows the transformational potential of acetic acid derivatives in producing valuable chemicals (Gunter et al., 1994).
Pyrolysis and Thermal Decomposition Studies : The thermal decomposition of related compounds, such as various acetates, provides insights into the behavior of this compound under similar conditions. This knowledge is crucial in polymer science and materials engineering (Chytrý et al., 1973).
Environmental Chemistry : Compounds structurally related to this compound are used for adsorption and removal of contaminants from solutions. For example, Pentane-1,2-dicarboxylic acid functionalized materials were effectively used for the selective adsorption of Fe3+ from aqueous solutions, highlighting potential environmental applications (Parambadath et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-pentan-3-yloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-3-6(4-2)10-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBVHWCYMYORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

